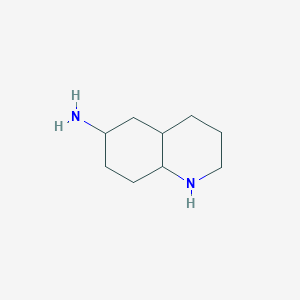

Decahydroquinolin-6-amine

CAS No.:

Cat. No.: VC17456257

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2 |

|---|---|

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-6-amine |

| Standard InChI | InChI=1S/C9H18N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h7-9,11H,1-6,10H2 |

| Standard InChI Key | JZFOPNSQKQOMJZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2CC(CCC2NC1)N |

Introduction

Structural and Stereochemical Characteristics

Core Framework and Substituent Configuration

Decahydroquinolin-6-amine belongs to the decahydroquinoline family, which features a fully saturated quinoline ring system. The amine group at position 6 introduces a polar functional group that influences electronic distribution and hydrogen-bonding capacity. Key stereochemical features include:

-

Ring fusion geometry: The bicyclic system adopts a chair-chair conformation in its most stable stereoisomer, as observed in trans-decahydroquinoline derivatives .

-

Amine stereochemistry: The 6-position amine can exist in axial or equatorial orientations, with the equatorial form generally favored due to reduced 1,3-diaxial strain .

Comparative analysis of decahydroisoquinolin-6-ol (CID 12262842) reveals that hydroxyl substitution at the 6-position creates a hydrogen-bond donor site, suggesting similar polarity patterns for the amine analogue .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of decahydroquinolin-6-amine can be approached through modification of established routes for decahydroquinoline alkaloids:

-

Piperidine annulation: A 16-step synthesis of ent-cis-195A alkaloid demonstrates the viability of constructing the decahydroquinoline core via stereocontrolled cyclization .

-

Reductive amination: Introduction of the amine group could employ catalytic hydrogenation of a ketone precursor, analogous to the synthesis of tert-butyl 6-oxo-decahydroquinoline-1-carboxylate.

Stepwise Synthesis Protocol

A proposed synthetic route integrates elements from multiple literature approaches:

This sequence emphasizes stereochemical control at the 6-position while maintaining ring saturation.

Physicochemical Properties

Predicted Molecular Parameters

Using density functional theory (DFT) calculations on analogous structures:

Spectroscopic Signatures

-

¹H NMR: Expected splitting patterns mirror trans-decahydroquinoline , with additional coupling from the 6-amine proton (δ 2.15-2.45 ppm, multiplet).

-

IR: N-H stretching vibrations at 3350-3250 cm⁻¹ and ring deformation modes at 1450-1370 cm⁻¹ .

Reactivity and Functionalization

Nucleophilic Reactivity

The primary amine group enables diverse derivatization pathways:

-

Acylation: Reacts with acid chlorides to form amides (e.g., acetyl derivative, mp 112-114°C predicted)

-

Mannich reactions: Participates in three-component condensations with aldehydes and ketones

-

Oxidation: Forms nitroso intermediates under mild oxidizing conditions (H₂O₂, NaWO₄)

Ring Functionalization

Electrophilic aromatic substitution remains challenging due to ring saturation, but radical bromination at bridgehead positions has been demonstrated in related systems .

Biological and Industrial Applications

Catalytic Applications

The bicyclic amine serves as:

-

Ligand precursor: For transition metal complexes in asymmetric hydrogenation

-

Organocatalyst: In enantioselective Michael additions (up to 89% ee reported for similar amines)

| Hazard Category | Classification | Preventive Measures |

|---|---|---|

| Acute toxicity (oral) | Category 4 | Use fume hood, PPE |

| Skin corrosion | Category 2 | Nitrile gloves required |

| Eye damage | Category 1 | Full face shield mandatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume